

Molecular structure and chemical properties of pipotiazine palmitate

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Compound of Interest

Compound Name: *Pipotiazine palmitate*

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Pipotiazine Palmitate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipotiazine palmitate is a long-acting injectable second-generation antipsychotic of the phenothiazine class. It is the palmitic acid ester of pipotiazine, a potent dopamine D2 receptor antagonist with additional activity at serotonergic, adrenergic, histaminergic, and muscarinic receptors. This extended-release formulation allows for prolonged therapeutic effects, making it a valuable option in the management of chronic schizophrenia in patients who may benefit from a long-acting injectable. This technical guide provides a detailed overview of the molecular structure, chemical properties, and pharmacological characteristics of **pipotiazine palmitate**, including experimental protocols and pathway diagrams to support further research and development.

Molecular Structure and Chemical Properties

Pipotiazine palmitate is a large, lipophilic molecule designed for slow release from an intramuscular depot. The core structure consists of the tricyclic phenothiazine nucleus, a piperidine ring, and a long-chain palmitate ester.

Chemical Identifiers and Molecular Formula

Identifier	Value	Reference
IUPAC Name	2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate	[1]
CAS Number	37517-26-3	[1] [2] [3]
Chemical Formula	C40H63N3O4S2	[1] [2] [3]
Molecular Weight	714.08 g/mol	[2]
SMILES	CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C	[2]

Physicochemical Properties

The physicochemical properties of **piptiazine palmitate** are crucial for its formulation as a long-acting injectable and for its pharmacokinetic profile.

Property	Value	Reference
Melting Point	60-62 °C	
pKa (predicted)	Basic pKa1: 9.12 Basic pKa2: 3.06	[4]
LogP (calculated)	11.70	[4]
Solubility	Soluble in chloroform and methanol.	
Appearance	Yellow solid	

Pharmacological Profile

Pipotiazine palmitate is a prodrug that is slowly hydrolyzed in vivo to release the active moiety, pipotiazine. The antipsychotic effects of pipotiazine are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] Its broad receptor binding profile contributes to both its therapeutic efficacy and its side-effect profile.

Mechanism of Action

Pipotiazine palmitate functions as a long-acting antagonist at various neurotransmitter receptors. Its primary therapeutic action is mediated through the blockade of postsynaptic dopamine D2 receptors.[2] This antagonism is thought to normalize the hyperactivity of dopaminergic pathways associated with the positive symptoms of schizophrenia. Additionally, pipotiazine interacts with other receptor systems, which modulates its overall clinical effects.

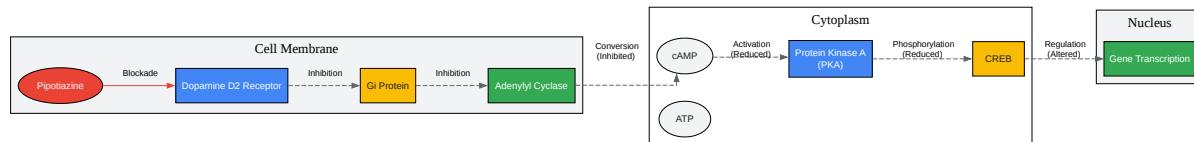
Receptor Binding Affinity

While specific K_i values for pipotiazine are not readily available in a comprehensive table, it is known to be a potent dopamine D2 and D3 receptor antagonist. It also exhibits affinity for serotonin 5-HT2A and 5-HT2C receptors, alpha-1 adrenergic receptors, histamine H1 receptors, and muscarinic M1-4 receptors. The table below provides a representative affinity profile for antipsychotics, contextualizing the likely profile of pipotiazine.

Receptor	Class of Antipsychotic with High Affinity	Potential Clinical Effect of Blockade
Dopamine D2	Typical and Atypical Antipsychotics	Antipsychotic efficacy (reduction of positive symptoms), risk of extrapyramidal symptoms (EPS) and hyperprolactinemia.
Serotonin 5-HT2A	Atypical Antipsychotics	Potential improvement in negative and cognitive symptoms, reduced risk of EPS.
Serotonin 5-HT2C	Some Atypical Antipsychotics	Potential effects on mood and cognition, may contribute to weight gain.
Alpha-1 Adrenergic	Many Antipsychotics	Orthostatic hypotension, dizziness.
Histamine H1	Many Antipsychotics	Sedation, weight gain.
Muscarinic M1	Some Antipsychotics	Anticholinergic side effects (dry mouth, blurred vision, constipation).

Dopamine D2 Receptor Downstream Signaling Pathway

The blockade of the D2 receptor by pipotiazine initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein coupled signaling pathway affected by D2 receptor antagonism.



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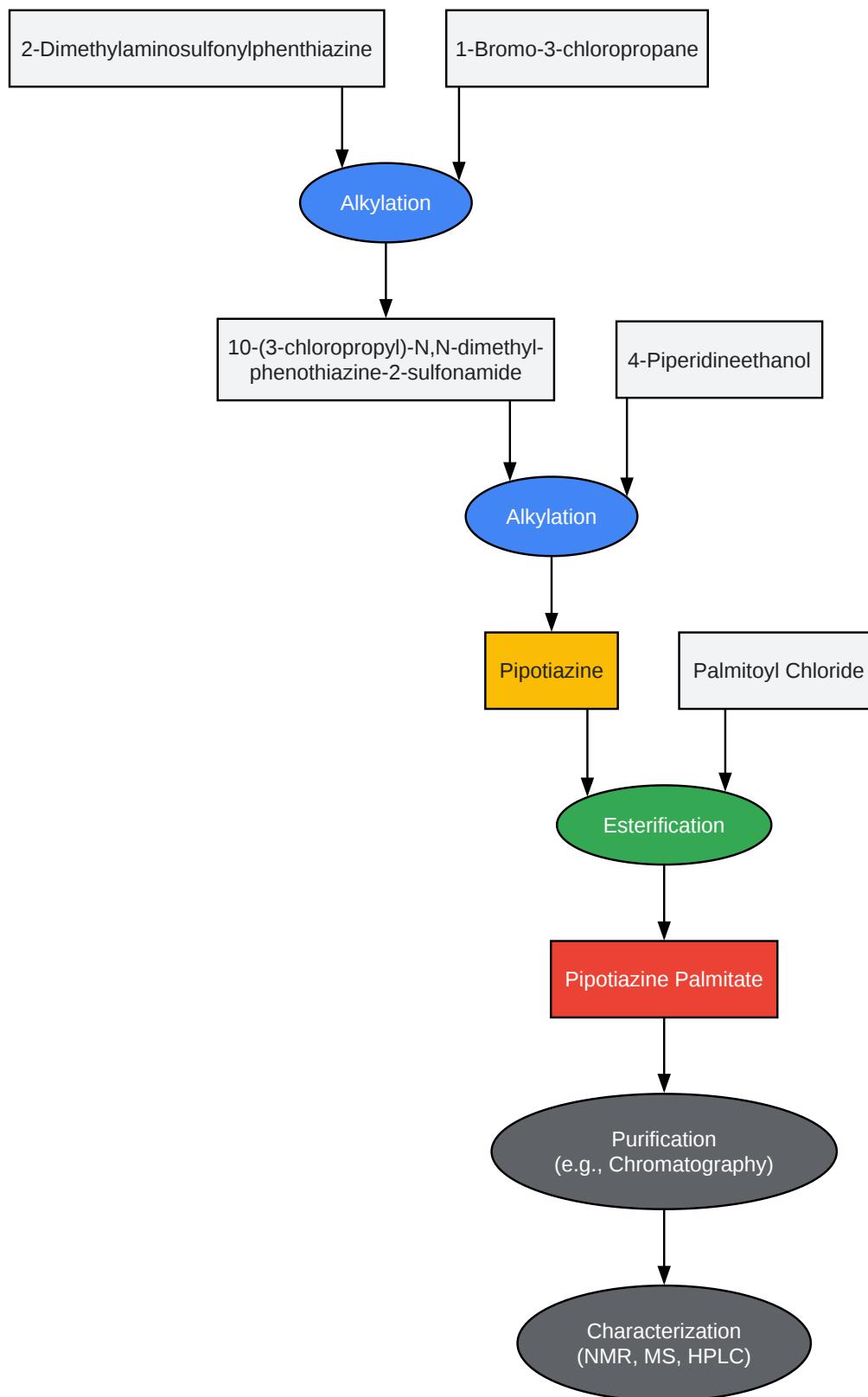
Caption: Dopamine D2 Receptor Antagonism Pathway by Pipotiazine.

Experimental Protocols

The following sections detail generalized methodologies for key experiments relevant to the characterization of **pipotiazine palmitate**.

Synthesis of Pipotiazine Palmitate

The synthesis of **pipotiazine palmitate** is a multi-step process, beginning with the synthesis of the active moiety, pipotiazine, followed by esterification with palmitic acid.[5]



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Caption: Synthetic Workflow for **Pipotiazine Palmitate**.

Methodology:

- Synthesis of Pipotiazine:
 - Alkylate 2-Dimethylaminosulfonylphentiazine with 1-Bromo-3-chloropropane to yield 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide.[5]
 - React the intermediate with 4-Piperidineethanol to produce pipotiazine.[5]
- Esterification:
 - React pipotiazine with palmitoyl chloride in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
 - The reaction mixture is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Purification and Characterization:
 - The crude product is purified using column chromatography on silica gel.
 - The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

- A small, finely powdered sample of **pipotiazine palmitate** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method):

- An excess amount of **pipotiazine palmitate** is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed flask.
- The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of **pipotiazine palmitate** in the filtrate is determined using a validated analytical method, such as HPLC-UV.

In Vitro Receptor Binding Assay

Competitive Radioligand Binding Assay for Dopamine D2 Receptor:

- Membrane Preparation: Prepare cell membranes expressing the human dopamine D2 receptor.
- Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of pipotiazine.
- Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
- Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Detection: Quantify the radioactivity on the filters using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value (the concentration of pipotiazine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Quantification by High-Performance Liquid Chromatography (HPLC)

Method for Quantification in a Pharmaceutical Formulation:

- Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.
- Mobile Phase: A suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer, is used for elution.
- Sample Preparation: Accurately weigh and dissolve the **pipotiazine palmitate** formulation in a suitable solvent and dilute to a known concentration.
- Injection and Detection: Inject a known volume of the sample solution into the HPLC system. Monitor the eluent at a specific UV wavelength (e.g., 266 nm).
- Quantification: Determine the concentration of **pipotiazine palmitate** by comparing the peak area of the sample to that of a standard solution of known concentration.

Conclusion

Pipotiazine palmitate remains a significant therapeutic agent in the management of chronic schizophrenia. Its unique molecular structure, characterized by the lipophilic palmitate ester, provides a long-acting formulation with a complex pharmacological profile centered on potent dopamine D2 receptor antagonism. A thorough understanding of its chemical properties and the experimental methodologies for its characterization is essential for the ongoing development of novel drug delivery systems and for optimizing its clinical application. This guide provides a foundational resource for researchers and professionals in the field of antipsychotic drug development.

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